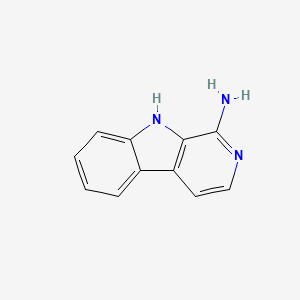

1-Amino-9H-pyrido(3,4-b)indole

Overview

Description

“1-Amino-9H-pyrido(3,4-b)indole” is a chemical compound with the molecular formula C11H9N3 . It is also known as 1-Amino-β-carboline and 9H-Pyrido[3,4-b]indol-1-amine .

Synthesis Analysis

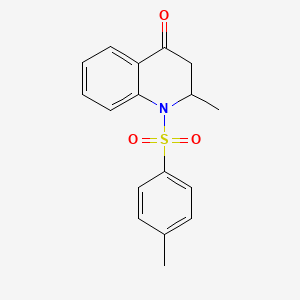

The synthesis of this compound and its derivatives has been a topic of interest in recent years. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with an indole ring. The molecular weight is 183.21 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For example, a study has shown that the introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .Scientific Research Applications

Identification in Pyrolysis Products : 1-Amino-9H-pyrido(3,4-b)indole and related compounds have been identified in the pyrolysis products of L-tryptophan. These compounds are known for inducing sister chromatid exchanges in human cells, highlighting their significance in genetic research and potential implications in carcinogenesis (Tada, Saeki, & Oikawa, 1983).

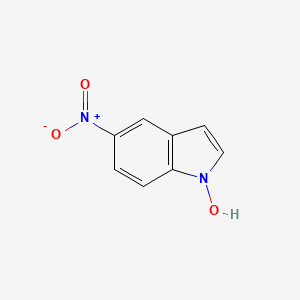

Chemical Confirmation and Synthesis : The compound has been synthesized for research purposes, especially to understand its structure and mutagenic properties. For instance, a study synthesized 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole as a relay compound for understanding the structure of a mutagenic aminophenyl compound (Murakami et al., 2010).

Analysis in Food Samples : The compound has been quantified in commercial meat samples using supercritical fluid extraction and capillary electrophoresis. This is important for food safety and understanding the potential risks associated with the consumption of cooked meats (de Andrés, Zougagh, Castañeda, & Ríos, 2010).

Mutagenicity Studies : Mutagenicity of amino-α-carbolines, including this compound, has been studied in the pyrolysis products of soybean globulin. This is crucial for understanding the potential carcinogenic effects of certain food preparations (Yoshida, Matsumoto, Yoshimura, & Matsuzaki, 1978).

Presence in Protein Pyrolysates : The presence of this compound has been reported in protein pyrolysates. Its presence alongside other mutagenic/carcinogenic carbolines in casein pyrolysates has implications for dietary exposure and cancer research (Tada, Saeki, & Oikawa, 1983).

Metabolic Activation and Carcinogenicity : The compound's metabolic activation and its role in carcinogenicity, particularly in the context of tobacco smoke, have been studied. This research is significant for understanding the biochemical mechanisms underlying the elevated risk of liver and digestive tract cancers in smokers (Tang et al., 2012).

Analysis in Cigarette Smoke : The compound has been analyzed in the mainstream smoke of reference cigarettes, highlighting its relevance in the study of tobacco-related health risks (Smith, Qian, Zha, & Moldoveanu, 2004).

Future Directions

The future directions in the research of 1-Amino-9H-pyrido(3,4-b)indole could involve exploring its potential applications in pharmaceuticals, particularly in the development of antitumor drugs . Further studies could also focus on understanding its mechanism of action and improving its synthesis methods.

Properties

IUPAC Name |

9H-pyrido[3,4-b]indol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVJIUHXFMNMFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184716 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30684-41-4 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030684414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

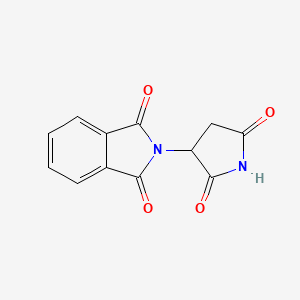

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one](/img/structure/B3350750.png)

![7-Methylthieno[2,3-c]pyridine](/img/structure/B3350790.png)